REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([C:10]([OH:13])([CH3:12])[CH3:11])=[N:4][CH:5]=[C:6]([CH2:8][OH:9])[CH:7]=1>C(Cl)Cl>[Cl:1][C:2]1[CH:7]=[C:6]([CH:8]=[O:9])[CH:5]=[N:4][C:3]=1[C:10]([OH:13])([CH3:12])[CH3:11]
|
Name
|
CrO2
|
Quantity
|
1749 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
2-[3-chloro-5-(hydroxymethyl)-2-pyridinyl]-2-propanol
|
Quantity
|
210 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC=C(C1)CO)C(C)(C)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 40° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered over nylon membrane and it
|
Type
|
WASH
|
Details
|
was rinsed with DCM
|
Type
|
CONCENTRATION
|
Details
|
The combined filtrates were concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=NC1C(C)(C)O)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 179 mg | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 86.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |